Cas no 707-94-8 (4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate)

4,5-Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a triazole core substituted with methyl and carboxylate functional groups. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both methyl and carboxylate groups enhances its reactivity, enabling selective modifications for tailored derivatives. Its stable triazole ring contributes to thermal and chemical robustness, making it suitable for demanding reaction conditions. The compound's bifunctional nature allows for diverse coupling strategies, facilitating the development of complex molecular architectures. It is commonly employed in click chemistry and metal-organic framework (MOF) synthesis due to its reliable performance and predictable reactivity.
4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate structure
707-94-8 structure
Product Name:4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
CAS No:707-94-8
MF:C6H7N3O4
MW:185.137480974197
CID:546570
PubChem ID:593356
Update Time:2025-10-29

4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4,5-dicarboxylic acid, dimethyl ester
    • 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
    • dimethyl 2H-triazole-4,5-dicarboxylate
    • MFCD00205262
    • SR-01000636919-1
    • F8889-9168
    • SCHEMBL1930167
    • AKOS003402872
    • 4343-74-2
    • v-Triazole-4,5-dicarboxylic acid, dimethyl ester
    • AKOS005611974
    • 707-94-8
    • dimethyl 2H-1,2,3-triazole-4,5-dicarboxylate
    • Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate #
    • 1H-1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester
    • Z1198152027
    • 4,5-dimethoxycarbonyl-1h-1,2,3-triazole
    • 2H-[1,2,3]Triazole-4,5-dicarboxylic acid dimethyl ester
    • CCG-47294
    • HMS1667I21
    • Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
    • 1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester
    • EN300-1698506
    • Dimethyl 1,2,3-triazole-4,5-dicarboxylate
    • Inchi: 1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9)
    • InChI Key: HNGGSWPHMZXFNN-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C(=O)OC)=NNN=1)=O

Computed Properties

  • Exact Mass: 185.04371
  • Monoisotopic Mass: 185.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 94.2Ų

Experimental Properties

  • PSA: 94.17

4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate Pricemore >>

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Additional information on 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

Introduction to 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 707-94-8)

4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 707-94-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound belongs to the triazole class, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of two carboxyl groups at the 4 and 5 positions, along with methyl substituents at the 1 and 5 positions, contributes to its distinct chemical behavior and reactivity.

The synthesis of 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate involves a series of well-defined chemical reactions that highlight the compound's synthetic versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole core. Subsequent functionalization steps introduce the carboxyl groups and methyl groups at strategic positions within the molecule. These synthetic routes underscore the importance of precision in reaction conditions to achieve high yields and purity.

One of the most compelling aspects of 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is its potential as a building block in medicinal chemistry. The triazole ring is a privileged scaffold in drug design due to its ability to engage in multiple hydrogen bonding interactions with biological targets. This feature makes it particularly useful in developing small-molecule inhibitors and activators for therapeutic applications. Recent studies have demonstrated its utility in designing compounds that interact with enzymes and receptors involved in metabolic pathways.

In particular, research has focused on leveraging the structural flexibility of 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate to develop novel inhibitors targeting key enzymes in cancer metabolism. The carboxyl groups provide opportunities for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability. Preliminary computational studies suggest that modifications to this scaffold can enhance binding affinity to specific protein targets without compromising selectivity.

The pharmaceutical industry has shown interest in exploring derivatives of 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate for their potential anti-inflammatory and immunomodulatory effects. The triazole moiety's ability to modulate enzyme activity has been exploited in designing molecules that can interfere with inflammatory cascades. Early-stage clinical trials have hinted at promising results when these derivatives are tested against chronic inflammatory disorders.

Beyond pharmaceutical applications, 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate finds utility in materials science and catalysis. Its unique electronic properties make it a candidate for use in organic electronics and light-emitting diodes (OLEDs). Additionally, researchers have investigated its role as a ligand in transition metal catalysis due to its ability to stabilize metal centers while maintaining steric control over reaction pathways.

The environmental impact of synthesizing and utilizing 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is another area of growing interest. Efforts are underway to develop greener synthetic methodologies that minimize waste and reduce energy consumption. These approaches align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical production processes.

Future research directions for 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate include exploring its role in nanotechnology and drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an attractive candidate for developing targeted drug delivery platforms. Such systems could enhance therapeutic efficacy while reducing side effects by delivering drugs directly to affected tissues.

In conclusion,4 ,5 -dimethyl -1 H -1 ,2 ,3 -triazole -4 ,5 -dicarboxylate (CAS No .707 -94 -8 ) represents a versatile compound with broad applications across multiple scientific disciplines . Its unique structural features , synthetic accessibility , and potential biological activity make it a valuable asset in ongoing research efforts . As scientific understanding advances , it is likely that new applications for this compound will continue to emerge , further solidifying its importance in modern chemistry .

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